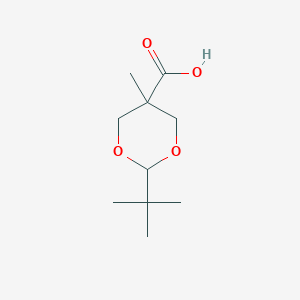![molecular formula C21H28O B12290955 17-Ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290955.png)
17-Ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Etinil-13-metil-11-metiliden-1,2,3,6,7,8,9,10,12,14,15,16-dodecahidrociclopenta[a]fenantren-17-ol es un compuesto orgánico sintético con una estructura policíclica compleja. Es conocido por sus aplicaciones en varios campos, incluyendo la química medicinal y los productos farmacéuticos. Este compuesto se estudia a menudo por sus posibles actividades biológicas y su papel como impureza en ciertas formulaciones farmacéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 17-Etinil-13-metil-11-metiliden-1,2,3,6,7,8,9,10,12,14,15,16-dodecahidrociclopenta[a]fenantren-17-ol implica múltiples pasos, comenzando desde precursores esteroideos más simples. Una ruta sintética común incluye los siguientes pasos:
Material de Partida: La síntesis comienza con un precursor esteroideo como la 17α-hidroxiprogesterona.
Metilación: Los grupos metilo se introducen en las posiciones 13 y 11 mediante reacciones de alquilación utilizando agentes metilantes.
Ciclización: La formación del sistema cíclico de ciclopenta[a]fenantreno se logra mediante reacciones de ciclización intramolecular en condiciones ácidas o básicas.
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reactores de flujo continuo, síntesis automatizada y estrictas medidas de control de calidad para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
17-Etinil-13-metil-11-metiliden-1,2,3,6,7,8,9,10,12,14,15,16-dodecahidrociclopenta[a]fenantren-17-ol se somete a diversas reacciones químicas, entre las que se incluyen:
Oxidación: El grupo hidroxilo en la posición 17 se puede oxidar para formar cetonas o aldehídos utilizando agentes oxidantes como PCC (Clorocromato de piridinio).
Reducción: El compuesto se puede reducir para formar derivados saturados utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH4).
Sustitución: Las reacciones de halogenación pueden introducir átomos de halógeno en posiciones específicas utilizando reactivos como la N-bromosuccinimida (NBS).
Reactivos y Condiciones Comunes
Oxidación: PCC, Reactivo de Jones
Reducción: LiAlH4, Borohidruro de sodio (NaBH4)
Sustitución: NBS, ácidos halogenados
Productos Principales
Oxidación: Cetonas, aldehídos
Reducción: Derivados saturados
Sustitución: Derivados halogenados
Aplicaciones Científicas De Investigación
17-Etinil-13-metil-11-metiliden-1,2,3,6,7,8,9,10,12,14,15,16-dodecahidrociclopenta[a]fenantren-17-ol tiene varias aplicaciones de investigación científica:
Química Medicinal: Se estudia por su potencial como agente hormonal y su papel en las formulaciones anticonceptivas.
Estudios Biológicos: El compuesto se utiliza en la investigación para comprender sus efectos en las vías celulares y su potencial como agente terapéutico.
Productos Farmacéuticos: Sirve como marcador de impurezas en el control de calidad de ciertos productos farmacéuticos.
Aplicaciones Industriales: El compuesto se utiliza en la síntesis de otras moléculas orgánicas complejas y como patrón de referencia en la química analítica.
Mecanismo De Acción
El mecanismo de acción de 17-Etinil-13-metil-11-metiliden-1,2,3,6,7,8,9,10,12,14,15,16-dodecahidrociclopenta[a]fenantren-17-ol implica su interacción con dianas moleculares y vías específicas:
Receptores Hormonales: El compuesto se une a los receptores hormonales, modulando su actividad e influyendo en las vías hormonales.
Inhibición Enzimática: Puede inhibir enzimas específicas involucradas en el metabolismo de los esteroides, afectando la síntesis y la degradación de las hormonas esteroides.
Señalización Celular: El compuesto influye en las vías de señalización celular, lo que lleva a cambios en la expresión génica y las respuestas celulares.
Comparación Con Compuestos Similares
Compuestos Similares
Desogestrel: Un compuesto relacionado con características estructurales y actividad hormonal similares.
Etonogestrel: Otro compuesto con una estructura policíclica similar y utilizado en formulaciones anticonceptivas.
Noretisterona: Un compuesto con actividad biológica similar pero características estructurales diferentes.
Singularidad
17-Etinil-13-metil-11-metiliden-1,2,3,6,7,8,9,10,12,14,15,16-dodecahidrociclopenta[a]fenantren-17-ol es único debido a su patrón de sustitución específico y la presencia de ambos grupos etinil y metiliden, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C21H28O |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
17-ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H28O/c1-4-21(22)12-11-18-17-10-9-15-7-5-6-8-16(15)19(17)14(2)13-20(18,21)3/h1,7,16-19,22H,2,5-6,8-13H2,3H3 |
Clave InChI |
DKRPZVPROVDZCP-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea](/img/structure/B12290875.png)
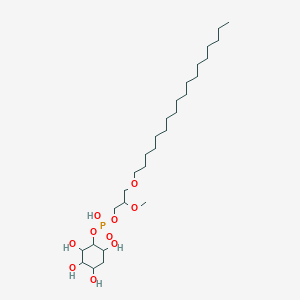
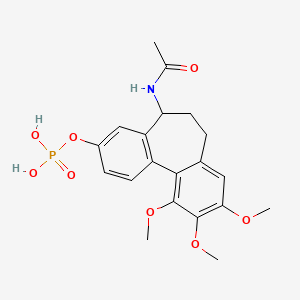
![5H-Cyclohepta[b]pyridin-5-one, 6,7,8,9-tetrahydro-9-hydroxy-, (9R)-](/img/structure/B12290881.png)



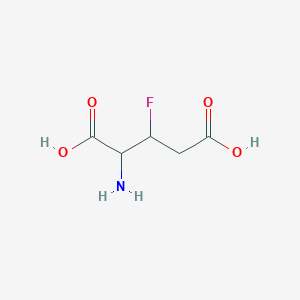
![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290908.png)
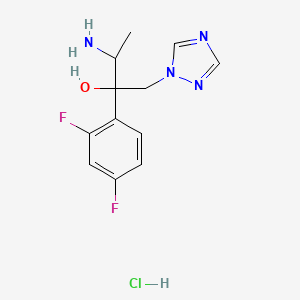
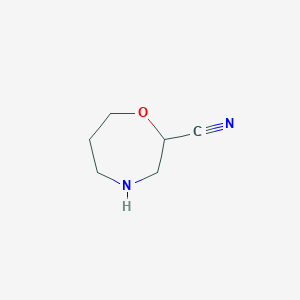
![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B12290926.png)
